molecular formula C4H11NS B146394 3-Methylthiopropylamine CAS No. 4104-45-4

3-Methylthiopropylamine

Cat. No. B146394
CAS RN: 4104-45-4
M. Wt: 105.2 g/mol
InChI Key: KKYSBGWCYXYOHA-UHFFFAOYSA-N
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Description

3-Methylthiopropylamine (3-MTPA) is a sulfur-containing compound that has been studied for its potential applications in various fields, including organic synthesis and antioxidant activity. It is structurally related to amino acids and has been shown to exhibit significant antioxidant properties, making it a compound of interest in the study of oxidative stress and its mitigation .

Synthesis Analysis

The synthesis of 3-MTPA has been approached through different methods. One such method involves the thermal decarboxylation of sulfur-containing amino acids like methionine in the presence of acetophenone, yielding 3-MTPA hydrochloride with high efficiency . Another approach includes the reaction of anilines with methional and sodium cyanoborohydride to prepare a series of N-phenyl-3-methylthiopropylamine hydrochlorides, which can be further cyclized upon oxidation .

Molecular Structure Analysis

The molecular structure of 3-MTPA and its derivatives has been explored through various studies. For instance, the intramolecular sulfur-nitrogen bond in the 3-MTPA radical cation has been examined, providing insights into its kinetic and structural properties. This radical cation serves as a model for the cyclized radical state of l-methionine, an essential amino acid in protein biosynthesis .

Chemical Reactions Analysis

3-MTPA and its derivatives participate in a range of chemical reactions. The oxidative cyclization of N-phenyl-3-methylthiopropylamines leads to the formation of N-phenyl-S-methylisothiazolidinium salts, demonstrating the compound's reactivity and potential for creating novel structures . Additionally, the compound has been used to synthesize chelate groups for the formation of metallic complexes, indicating its versatility in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-MTPA have been investigated, particularly its antioxidant activity. 3-MTPA hydrochloride has been identified as an effective antioxidant in various systems, and its solubility in both water and organic solvents makes it a unique substance among similar compounds. It has also been found to be stable at temperatures below 100°C across a wide pH range . The preparation of 3-MTPA hydrochloride from methionine and acetophenone has been optimized to achieve high yields, indicating its potential for large-scale production .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Synthesis from Amino Acids : 3-Methylthiopropylamine hydrochloride was synthesized from d,l-methionine and acetophenone, showing a new method of preparation (Obata & Ishikawa, 1966).
  • Formation from L-Methionine : A study detailed the formation of 3-Methylthiopropylamine (MTPA) from L-methionine in Streptomyces sp. K37, shedding light on amino acid metabolism in microorganisms (Hagino & Nakayama, 1968).

2. Enzymatic Activity and Biological Roles

  • Propylamine Transferase Characterization : Research on propylamine transferase from Sulfolobus solfataricus, an extreme thermophilic archaebacterium, identified S-adenosyl(5')-3-methylthiopropylamine as a key molecule in this enzyme's function (Cacciapuoti et al., 1986).
  • Antioxidant Activity : 3-Methylthiopropylamine hydrochloride (MTPA) exhibited significant antioxidant activities, highlighting its potential in various biological and chemical processes (Nagano, Samejima, & Kinoshita, 1968).

3. Biochemical Mechanisms and Applications

  • Mechanism in Ornithine Decarboxylase Induction : MTPA was found to induce ornithine decarboxylase activity in human lymphoid leukemia Molt 4B cells, suggesting a role in cellular biochemical pathways (Hibasami, Maekawa, Murata, & Nakashima, 1989).
  • Metabolism in Rat Liver : A study on the metabolism of 3-methylthiopropionate in rat liver homogenates identified it as an intermediate in methionine catabolism, pointing to its role in metabolic pathways (Steele & Benevenga, 1979).

Safety And Hazards

3-Methylthiopropylamine is classified as causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing mist or vapors, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

3-methylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYSBGWCYXYOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063300
Record name 1-Propanamine, 3-(methylthio)-
Source EPA DSSTox
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Molecular Weight

105.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear slightly yellow liquid; Pungent penetrating aroma
Record name 3-(Methylthio)propylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 3-(Methylthio)propylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.958-0.964 (20°)
Record name 3-(Methylthio)propylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methylthiopropylamine

CAS RN

4104-45-4
Record name 3-(Methylthio)propylamine
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Record name 3-Methylthiopropylamine
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Record name 1-Propanamine, 3-(methylthio)-
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Record name 1-Propanamine, 3-(methylthio)-
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Record name 3-methylthiopropylamine
Source European Chemicals Agency (ECHA)
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Record name 3-(METHYLTHIO)PROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
338
Citations
Y Nagano, H Samejima, S Kinoshita - Agricultural and Biological …, 1968 - jstage.jst.go.jp
Antioxidant Activity of 3-Methylthiopropylamine Hydrochloride 847 of 1ml of 10-2 M sodium linolenate and 0.5 ml of various sample solution(10-2 M) and 0.5 ml of 2 x 10-2 M phosphate …
Number of citations: 18 www.jstage.jst.go.jp
V Zappia, P Galletti, A Oliva, A De Santis - Analytical Biochemistry, 1977 - Elsevier
In order to separate S-adenosyl-(5′)-3-methylthiopropylamine (decarboxylated AdoMet) … S-adenosyl-(5′)-3-methylthiopropylamine from the hydrolytic products of AdoMet. The yield is …
Number of citations: 28 www.sciencedirect.com
Y Obata, Y Ishikawa - Agricultural and Biological Chemistry, 1966 - jstage.jst.go.jp
* in n-Butanol-acetic acid-water (4: 1: 2), ascending chromatography. hygroscopic leaflets with a melting point of 140•141• Ž(literature mp, 144• Ž", 136• Ž4), 132• Ž5). Anal. Found: C, …
Number of citations: 7 www.jstage.jst.go.jp
GA Jamieson - The Journal of Organic Chemistry, 1963 - ACS Publications
5'-Deoxy-5'-S-(3-methylthiopropylamine) sulfoniumadenosine, the biological precursor of spermidine, has been synthesized by the condensation of 2', 3'-isopropylidene-5'-toluene-p-…
Number of citations: 35 pubs.acs.org
V Zappia, P Galletti, A Oliva, M Porcelli - Methods in Enzymology, 1983 - Elsevier
… Elution pattern of a mixture of S-adenosyl[carboxyl-]4C]methionine and S-adenosyl-(5')-3-methylthiopropylamine chromatographed on Dowex 1 (OH- form). S-Adenosylmethionine (…
Number of citations: 4 www.sciencedirect.com
H Hagino, K Nakayama - Agricultural and Biological Chemistry, 1967 - Taylor & Francis
… The substance was isolated from the culture broth as hydrochloride and was identified as 3-methylthiopropylamine (MTPA), decarboxylated product of methionine, from its melting point, …
Number of citations: 15 www.tandfonline.com
YIHS WU - 1975 - search.proquest.com
… conditions led to the totally deaminated derivative, S-inosylL- (2-hydroxy-4-methylthio) –butyric acid; enzymatic decarboxylation afforded S-adenosyl- (5' ) –3-methylthiopropylamine; …
Number of citations: 1 search.proquest.com
MG Kocsis, KD Nolte, D Rhodes, TL Shen… - Plant …, 1998 - academic.oup.com
… DMSP-amine chloride was prepared from 1 mmol of 3-methylthiopropylamine (Chem Service, West Chester, PA) by neutralizing with HCl and treating with 0.7 mL of 6 n HCl containing …
Number of citations: 117 academic.oup.com
V Zappia, G Cacciapuoti, G Pontoni, A Oliva - Journal of Biological …, 1980 - Elsevier
… S-Adenosyl(5')-3-methylthiopropylamine exerts a competitive … (5')-3-methylthiopropylamine have been synthesized and assayed … (5')-3-methylthiopropylamine on propylamine transfer …
Number of citations: 47 www.sciencedirect.com
L Dalgaard, R Nawaz, H So̵rensen - Phytochemistry, 1977 - Elsevier
3-METHYLTHIOPROPYLAMINE AND (R)3_METHYLSULPHINYL- PROPYLAMINE IN IBERZS AA4ARA … Key Word Index-IberB amara; Cruciferae; amines; 3-methylthiopropylamine; …
Number of citations: 29 www.sciencedirect.com

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